molecular formula C10H8ClN3O B1489602 3-(3-Chlorophenyl)-6-methyl-1,2,4-triazin-5-ol CAS No. 886360-72-1

3-(3-Chlorophenyl)-6-methyl-1,2,4-triazin-5-ol

Cat. No. B1489602
M. Wt: 221.64 g/mol
InChI Key: GIOYTERLZGIMRA-UHFFFAOYSA-N
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Description

Synthesis Analysis

This involves detailing the chemical reactions used to synthesize the compound. It includes the reactants, conditions, catalysts, and the yield of the reaction .


Molecular Structure Analysis

This involves determining the arrangement of atoms within the molecule and the type of bonds (single, double, triple) between them. Techniques like X-ray crystallography, NMR spectroscopy, and electron microscopy are often used .


Chemical Reactions Analysis

This involves studying the reactions that the compound undergoes. It includes the reactants, products, conditions, and the mechanism of the reaction .


Physical And Chemical Properties Analysis

This includes studying properties like melting point, boiling point, solubility, density, molar mass, and specific heat capacity. It also includes chemical properties like acidity/basicity, reactivity, and types of reactions the compound can undergo .

Scientific Research Applications

Synthesis and Biological Activities

  • Anticoccidial Activity : A study explored the synthesis of 3-(substituted benzylidenehydrazino)-6-(4-chlorophenyl)-1,2,4-triazines, finding that specific derivatives exhibited anticoccidial activity at low concentrations against Eimeria tenella, highlighting their potential as anticoccidial agents (Shibamoto & Nishimura, 1986).

  • Antimicrobial and Antitumor Agents : Another research synthesized fused 1,2,4-triazine derivatives and evaluated them for their antimicrobial and antitumor activities. These compounds showed promising results, suggesting their potential in the development of new antimicrobial and antitumor treatments (Abd El-Moneim et al., 2015).

  • Antimicrobial Activities of Triazole Derivatives : A separate study synthesized novel 1,2,4-triazole derivatives, testing them for antimicrobial activities. Some of these compounds exhibited good or moderate activities against test microorganisms, highlighting their potential as antimicrobial agents (Bektaş et al., 2007).

  • Antitumor Potential : Research on the synthesis of novel 1,2,4-triazine derivatives investigated their anticancer properties. This study underscores the anticancer potential of these compounds, reinforcing the interest in 1,2,4-triazine derivatives for therapeutic applications (Hasanen et al., 2017).

  • Electron Donating Functional Groups on Corrosion Inhibition : A study evaluated the corrosion inhibition performance of triazine derivatives on mild steel in hydrochloric acid. The findings indicated high inhibition efficiencies, suggesting the potential application of these compounds in corrosion protection (Singh et al., 2018).

Safety And Hazards

This involves studying the toxicity, flammability, environmental impact, and precautions to be taken while handling the compound .

properties

IUPAC Name

3-(3-chlorophenyl)-6-methyl-4H-1,2,4-triazin-5-one
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H8ClN3O/c1-6-10(15)12-9(14-13-6)7-3-2-4-8(11)5-7/h2-5H,1H3,(H,12,14,15)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

GIOYTERLZGIMRA-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=NN=C(NC1=O)C2=CC(=CC=C2)Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H8ClN3O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID601221910
Record name 3-(3-Chlorophenyl)-6-methyl-1,2,4-triazin-5(2H)-one
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID601221910
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

221.64 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

3-(3-Chlorophenyl)-6-methyl-1,2,4-triazin-5-ol

CAS RN

886360-72-1
Record name 3-(3-Chlorophenyl)-6-methyl-1,2,4-triazin-5(2H)-one
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=886360-72-1
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name 3-(3-Chlorophenyl)-6-methyl-1,2,4-triazin-5(2H)-one
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID601221910
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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